![molecular formula C17H20N4O B5652061 (3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine](/img/structure/B5652061.png)
(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine, also known as BIPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIPD belongs to the class of benzimidazole derivatives and is widely used in the synthesis of various organic compounds.
Mechanism of Action
The exact mechanism of action of (3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine is not well understood. However, it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Moreover, this compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. Moreover, it has a wide range of potential applications in various fields. However, its limitations include its toxicity and potential side effects, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine. One area of interest is the development of new derivatives with improved activity and reduced toxicity. Moreover, this compound could be used as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a research tool and as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of (3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine involves the reaction between 2-(bromomethyl)-5-(1H-benzimidazol-6-yl)pyridine and N,N-dimethylethylenediamine in the presence of potassium carbonate. The reaction yields this compound as a white solid with a high purity.
Scientific Research Applications
(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity and can inhibit the growth of cancer cells in vitro. Moreover, this compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
3-[5-(3H-benzimidazol-5-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21(2)8-3-9-22-17-7-5-14(11-18-17)13-4-6-15-16(10-13)20-12-19-15/h4-7,10-12H,3,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIHOTZNIZRXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5651990.png)
![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)
![4-hydroxy-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylmethyl]-6-quinolinecarboxamide dihydrochloride](/img/structure/B5652005.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5652008.png)
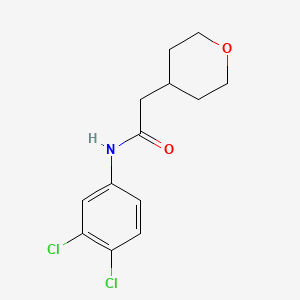
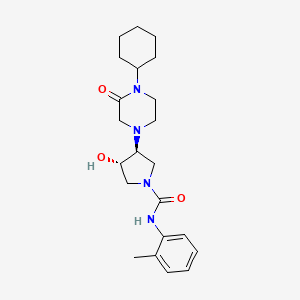
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5652030.png)
![3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5652039.png)
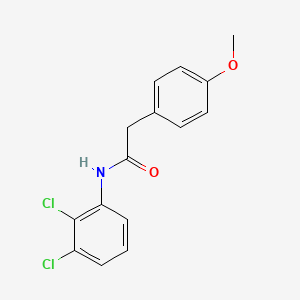
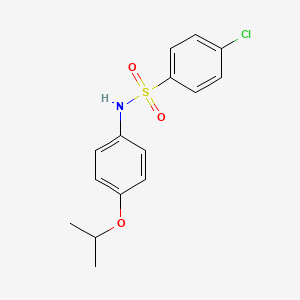
![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)
![N-[4-(dimethylamino)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5652067.png)
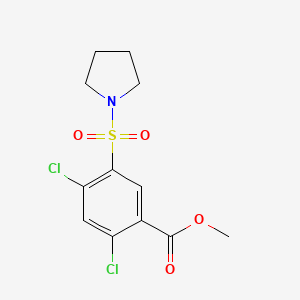
![2-adamantyl[2-(4-morpholinyl)ethyl]amine](/img/structure/B5652072.png)